N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide
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Overview
Description
N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide is a chemical compound with the molecular formula C19H31ClN6O and a molecular weight of 394.94 g/mol. This compound is an intermediate used in the synthesis of Chlorhexidine, a widely used disinfectant and topical anti-infective agent.
Preparation Methods
The synthesis of N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide involves multiple steps. The general synthetic route includes the reaction of 4-chlorophenyl isocyanate with hexamethylenediamine to form an intermediate, which is then reacted with pivaloyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Chlorhexidine, which is important for studying disinfectants and antiseptics.
Biology: The compound’s role in the synthesis of Chlorhexidine makes it relevant in biological research, particularly in studies related to microbial inhibition and infection control.
Medicine: As an intermediate in Chlorhexidine synthesis, it indirectly contributes to medical research focused on developing new disinfectants and antiseptics.
Industry: The compound is used in the production of Chlorhexidine, which has widespread industrial applications in healthcare and hygiene products.
Mechanism of Action
The mechanism of action of N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide is primarily related to its role as an intermediate in the synthesis of Chlorhexidine. Chlorhexidine exerts its effects by disrupting the cell membranes of bacteria, leading to cell lysis and death. The molecular targets include the bacterial cell wall and membrane, and the pathways involved are related to membrane integrity and permeability.
Comparison with Similar Compounds
N-(6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)pivalamide can be compared with other similar compounds, such as:
tert-Butyl (6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)carbamate: This compound has a similar structure but includes a tert-butyl group instead of a pivalamide group.
N-(N-(6-((N-(N-(4-Chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea: This compound has a urea group instead of a pivalamide group.
The uniqueness of this compound lies in its specific structure, which makes it a crucial intermediate in the synthesis of Chlorhexidine.
Properties
Molecular Formula |
C19H31ClN6O |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H31ClN6O/c1-19(2,3)16(27)23-12-6-4-5-7-13-24-17(21)26-18(22)25-15-10-8-14(20)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,23,27)(H5,21,22,24,25,26) |
InChI Key |
LFWVOWHRMKQSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCCCCCN=C(N)N=C(N)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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